3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and a sulfanylidene group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction using 4-phenylpiperazine.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction using appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with similar structures and biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as aripiprazole and quetiapine.
Sulfur-Containing Compounds: Molecules with sulfanylidene or thiol groups.
Uniqueness
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its distinct arrangement of functional groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23ClN4O2S |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2,(H,28,34) |
InChI Key |
RFBOYBAUGVMUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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